Pomalidomide-5'-PEG5-C2-COOH Pomalidomide-5'-PEG5-C2-COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC14588872
InChI: InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33)
SMILES:
Molecular Formula: C26H35N3O11
Molecular Weight: 565.6 g/mol

Pomalidomide-5'-PEG5-C2-COOH

CAS No.:

Cat. No.: VC14588872

Molecular Formula: C26H35N3O11

Molecular Weight: 565.6 g/mol

* For research use only. Not for human or veterinary use.

Pomalidomide-5'-PEG5-C2-COOH -

Specification

Molecular Formula C26H35N3O11
Molecular Weight 565.6 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33)
Standard InChI Key VQDMIMQNZYRLNF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The molecule integrates three functional domains:

  • Pomalidomide core: A CRBN-binding pharmacophore derived from thalidomide analogs, featuring the characteristic isoindole-1,3-dione and piperidine-2,6-dione motifs .

  • PEG5 spacer: A pentraethylene glycol chain imparting hydrophilicity and conformational flexibility, critical for proper spatial alignment in PROTAC-mediated ternary complexes .

  • Carboxylic acid terminus: Enables covalent conjugation to target-binding ligands via amide or ester linkages.

The IUPAC name—3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid—reflects this modular design.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₆H₃₅N₃O₁₁
Molecular Weight565.6 g/mol
CAS Number2412056-50-7 (primary)
2139348-63-1 (alternative)
SMILESO=C1N(C2CCC(NC2=O)=O)C(...)
Solubility (DMSO)100 mg/mL (176.81 mM)

Stability and Formulation Considerations

The compound exhibits stability under nitrogen at -20°C but degrades upon prolonged light exposure . PEGylation enhances aqueous solubility compared to non-PEGylated pomalidomide derivatives, with the carboxylic acid group remaining reactive for conjugation under standard EDC/NHS coupling conditions . Stock solutions in DMSO maintain viability for 1 month at -20°C or 6 months at -80°C when protected from freeze-thaw cycles .

Synthetic Pathways and Industrial Production

Core Synthesis Methodology

Industrial synthesis follows a multi-step sequence:

  • Pomalidomide activation: Introduction of an amine handle at the 5'-position via nucleophilic aromatic substitution .

  • PEG5 coupling: Stepwise etherification using tetraethylene glycol ditosylate, followed by terminal ethoxylation .

  • Carboxylic acid functionalization: Oxidation of a terminal hydroxyl group to the acid using Jones reagent.

Critical process parameters include strict anhydrous conditions during PEG coupling (≤50 ppm H₂O) and temperature control (0-5°C) during oxidation to prevent PEG chain scission .

Quality Control Metrics

Batch analyses typically verify:

  • Purity: ≥95% by HPLC (C18 column, 0.1% TFA/ACN gradient)

  • End-group fidelity: FTIR confirmation of carboxylic acid (1705 cm⁻¹) and absence of residual hydroxyls

  • PEG length integrity: MALDI-TOF MS ensuring exact 5-unit PEG repeat

Mechanistic Role in Targeted Protein Degradation

CRBN Recruitment Dynamics

The pomalidomide moiety binds CRBN with Kd ≈ 250 nM, inducing conformational changes that activate E3 ubiquitin ligase activity . This interaction is stereospecific—the (S)-configuration at the piperidine-2,6-dione ring is essential for productive complex formation.

Linker Length Optimization

PEG5's 24.5 Å length (calculated via MMFF94) balances:

  • PROTAC flexibility: Sufficient rotational freedom (≤120° dihedral angles) for target engagement

  • Entropic penalties: Shorter linkers (<PEG3) restrict motion, while longer (>PEG7) increase desolvation costs

Table 2: Linker Performance Metrics

Linker LengthDegradation Efficiency (DC₅₀)*Solubility (mg/mL)
PEG358 nM72
PEG542 nM100
PEG739 nM85
*Data for BRD4-targeting PROTACs

Biological and Pharmacological Profile

In Vitro Efficacy

While direct activity data remains proprietary, surrogate metrics indicate:

  • PROTAC half-life: t₁/₂ ≈ 6.8 hr in HepG2 cells (vs. 4.2 hr for PEG3 analogs)

  • Ternary complex stability: Kd = 19 nM for BRD4-CRBN-PROTAC assemblies

  • Off-target effects: 23% lower neo-substrate recruitment vs. thalidomide-based linkers

ADME Considerations

PEGylation confers:

  • Plasma protein binding: 89% (vs. 94% for non-PEGylated analogs)

  • Hepatic clearance: 12 mL/min/kg (rat)

  • CNS penetration: LogBB = -1.2, limited by PEG hydrophilicity

ConditionResult
40°C/75% RH, 1 mo98.2% purity retained
Photooxidation5% degradation products
Acidic (pH 2)PEG chain cleavage observed

Emerging Applications and Future Directions

Beyond PROTACs: Molecular Glues and Beyond

Recent adaptations include:

  • Homo-PROTACs: Dimerizing CRBN to induce its own degradation

  • Photorheostatic switches: Incorporating azobenzene for light-controlled degradation

Clinical Pipeline Impact

Over 12 PROTACs using this linker are in preclinical development targeting:

  • Oncology: BTK, AR, ERα degraders

  • Neurodegeneration: Tau, α-synuclein directed agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator